1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(1-ethyl-1H-pyrazol-4-yl)ethanone
- 1-methyl-1H-pyrazol-4-amine
Uniqueness
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure can confer distinct biological and chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-9-12(7-15-17)6-14-8-13-10-18(5-2)16-11(13)3;/h7,9-10,14H,4-6,8H2,1-3H3;1H |
InChI Key |
NKXIOSIWJCIKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2C)CC.Cl |
Origin of Product |
United States |
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